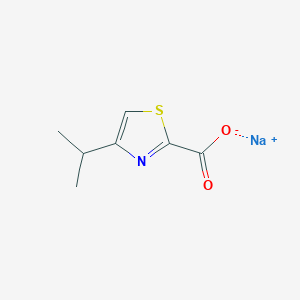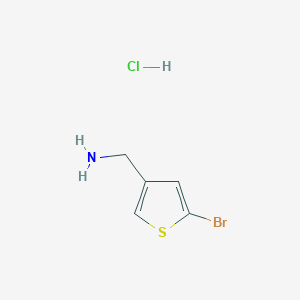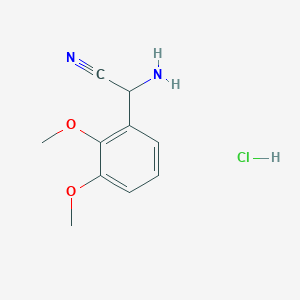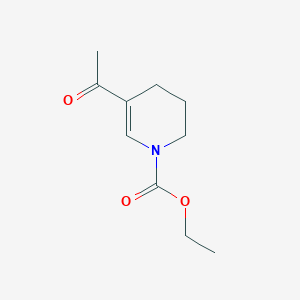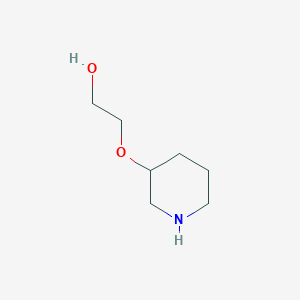
2-(Piperidin-3-yloxy)ethan-1-ol
Descripción general
Descripción
“2-(Piperidin-3-yloxy)ethan-1-ol” is a chemical compound with the CAS Number: 1020971-19-0 . It has a molecular weight of 145.2 and its IUPAC name is 2-(3-piperidinyloxy)ethanol . The compound is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “2-(Piperidin-3-yloxy)ethan-1-ol” is 1S/C7H15NO2/c9-4-5-10-7-2-1-3-8-6-7/h7-9H,1-6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(Piperidin-3-yloxy)ethan-1-ol” has a molecular weight of 145.2 . It is an oil at room temperature . The compound’s InChI code is 1S/C7H15NO2/c9-4-5-10-7-2-1-3-8-6-7/h7-9H,1-6H2 .Aplicaciones Científicas De Investigación
Oxidation Processes
One study describes the efficient and highly selective oxidation of primary alcohols to aldehydes mediated by oxoammonium salts, catalyzed by 2,2,6,6-tetramethyl-1-piperidinyloxy, showcasing a broad application in synthetic organic chemistry for producing aldehydes without overoxidation to carboxylic acids (J. Einhorn et al., 1996).
Enantioselective Synthesis
Another research application involves the enantioselective synthesis of natural and synthetic compounds starting from 2-piperidineethanol and its N-protected aldehyde, demonstrating its value as a precursor in the synthesis of chiral molecules (D. Perdicchia et al., 2015).
Corrosion Inhibition
Research on cadmium(II) Schiff base complexes, including derivatives of 2-(piperidin-1-yl)ethan-1-ol, has explored their application in corrosion inhibition on mild steel. This demonstrates a bridge between coordination chemistry and materials science for protecting metal surfaces (Mriganka Das et al., 2017).
Lipase Inhibition
A study on the synthesis and spectral identification of Schiff bases with a 2-(piperidin-4-yl)ethanamine moiety acting as novel pancreatic lipase inhibitors presents their potential in developing treatments for conditions like obesity, showcasing their biomedical application (I. Warad et al., 2020).
Photocatalytic Alcohol Dehydrogenation
Investigations into the mechanism of photocatalytic alcohol dehydrogenation over Pt/TiO2 highlight the role of similar compounds in facilitating reactions crucial for the development of sustainable chemical processes (P. Pichat et al., 1987).
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the study and application of “2-(Piperidin-3-yloxy)ethan-1-ol” and similar compounds may have significant implications for future pharmaceutical research and development .
Propiedades
IUPAC Name |
2-piperidin-3-yloxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-4-5-10-7-2-1-3-8-6-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFKICFOMOFENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-3-yloxy)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



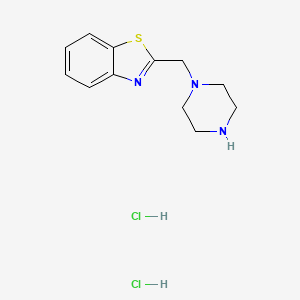
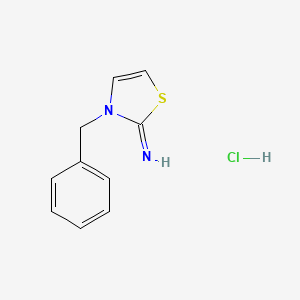
![3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0^{2,7}]undeca-2,4,6,9-tetraene-3,6-dicarboxylate](/img/structure/B1519513.png)
![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride](/img/structure/B1519515.png)
![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride](/img/structure/B1519516.png)
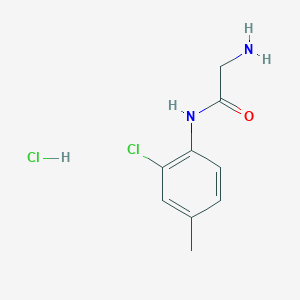
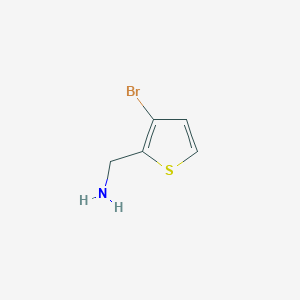
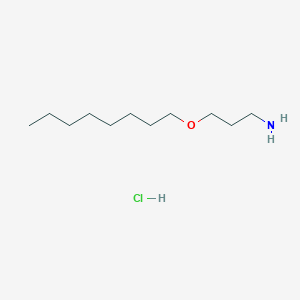
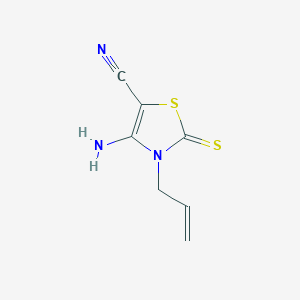
![4-[Ethyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B1519523.png)
